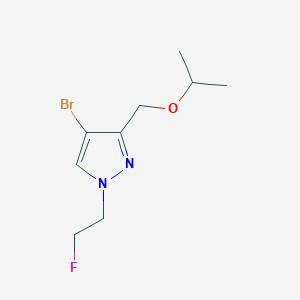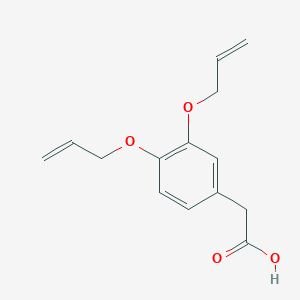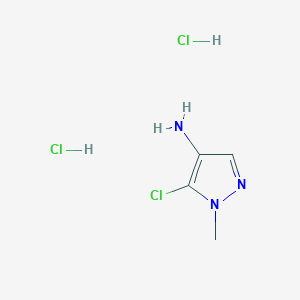
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1989672-54-9 . It has a molecular weight of 204.49 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is C4H6ClN3.2ClH . The Inchi Code is 1S/C4H6ClN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride are not available, pyrazole derivatives in general can undergo a variety of reactions. For instance, they can be involved in [3+2] cycloaddition reactions , condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride , and dehydrogenative coupling reactions with 1,3-diols .Physical And Chemical Properties Analysis
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 204.48 .Scientific Research Applications
Anti-Tobacco Mosaic Virus (TMV) Activity
This compound has been used in the design and synthesis of novel pyrazole amide derivatives, which target the TMV PC protein . These derivatives have shown promising activity against the tobacco mosaic virus (TMV), with compound 3p showing the most potent biological activity .
Crystal Structure Analysis
The crystal structure of this compound has been determined using the X-ray diffraction method . This analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Synthesis of New Pyrazole Derivatives
This compound has been used in a series of syntheses to produce new pyrazole derivatives . The synthesized compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles .
Anticonvulsant Property
It participates in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives, which have potential anticonvulsant properties .
Antimicrobial Potential
Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological effects, which suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-chloro-1-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNEGUSDVXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
1989672-54-9 |
Source


|
| Record name | 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2472816.png)
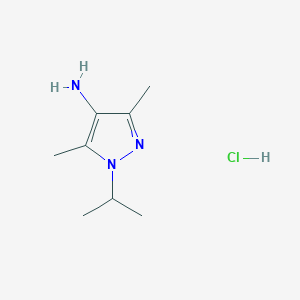

![3-[(2R,5R)-2,5-Dimethylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2472820.png)

![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)
![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2472824.png)
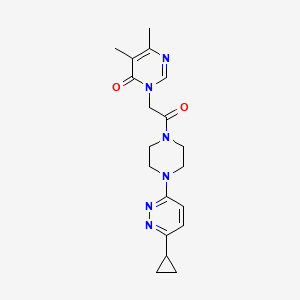
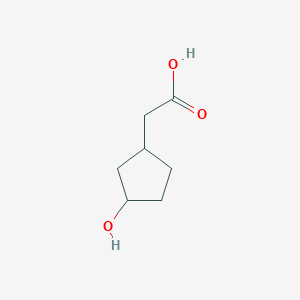
![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)

